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Disclaimer
Extensive literature searches have revealed a significant gap in publicly available data

regarding the specific dosage of NDI-091143 in mouse models. While its mechanism of action

and in vitro potency are documented, detailed in vivo dosing schedules, administration routes,

and efficacy data in preclinical mouse models have not been published in the peer-reviewed

literature. The following application notes and protocols are therefore based on the compound's

known mechanism, general principles of preclinical in vivo studies, and data from other ATP-

citrate lyase (ACLY) inhibitors. This information should be used as a guideline for designing

initial dose-finding and efficacy studies, not as a definitive protocol.

Introduction to NDI-091143
NDI-091143 is a potent and high-affinity inhibitor of human ATP-citrate lyase (ACLY).[1][2]

ACLY is a crucial enzyme in cellular metabolism, responsible for converting citrate into acetyl-

CoA in the cytoplasm.[3][4] This cytoplasmic pool of acetyl-CoA is a fundamental building block

for the de novo synthesis of fatty acids and cholesterol.[4][5] By inhibiting ACLY, NDI-091143
effectively reduces the availability of acetyl-CoA, thereby impacting lipid biosynthesis. This

mechanism makes ACLY an attractive therapeutic target for metabolic diseases and cancer.

Mechanism of Action:
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NDI-091143 functions as an allosteric inhibitor of ACLY.[6] It binds to a hydrophobic cavity

adjacent to the citrate-binding site, inducing significant conformational changes in the enzyme.

[6] This structural alteration indirectly blocks the binding and recognition of citrate, thereby

inhibiting the enzyme's catalytic activity.[1] Kinetic studies have shown that NDI-091143 is

competitive with respect to citrate.[7]

General Protocols for In Vivo Administration in
Mouse Models
Due to the lack of specific dosage information for NDI-091143, researchers should perform

initial dose-range finding and maximum tolerated dose (MTD) studies. The following are

general guidelines for the administration of small molecule inhibitors like NDI-091143 to mice.

Formulation
The choice of vehicle for in vivo administration is critical and depends on the physicochemical

properties of the compound and the intended route of administration. Chemical suppliers for

NDI-091143 suggest the following formulations for in vivo use. It is recommended to prepare

the working solution fresh for each use.

Table 1: Suggested Formulations for In Vivo Studies
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Formulation Components Final Concentration Preparation Notes

10% DMSO, 40% PEG300,

5% Tween 80, 45% Saline
≥ 2.08 mg/mL

Add solvents sequentially,

ensuring the solution is clear

before adding the next

component. Heating and/or

sonication may be required to

aid dissolution.

10% DMSO, 90% (20% SBE-

β-CD in Saline)
≥ 2.08 mg/mL

Prepare a clear stock solution

in DMSO first, then add to the

SBE-β-CD solution.

10% DMSO, 90% Corn Oil ≥ 2.08 mg/mL

Prepare a clear stock solution

in DMSO first, then add to the

corn oil. This formulation may

not be suitable for long-term

studies (over half a month).

Source: MedchemExpress.com

Routes of Administration
Common administration routes for small molecule inhibitors in mice include oral gavage (PO)

and intraperitoneal injection (IP). The choice of route should be based on the compound's oral

bioavailability and the experimental design.

Oral Gavage (PO): Suitable for compounds with good oral bioavailability.

Intraperitoneal Injection (IP): Often used for compounds with poor oral bioavailability or to

bypass first-pass metabolism.

Dosage Information for Other ACLY Inhibitors (for
Reference Only)
CRITICAL NOTE: The following data is provided for informational purposes only to illustrate

dosages used for other ACLY inhibitors in mouse models. These dosages are not directly

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


applicable to NDI-091143 and should not be used without conducting compound-specific dose-

finding studies.

Table 2: In Vivo Dosages of Other ACLY Inhibitors in Mouse Models

Compound
Mouse
Model

Dosage
Administrat
ion Route

Study
Duration

Key
Findings

BMS-303141

High-fat diet-

induced

obese mice

10 and 100

mg/kg/day
In diet (oral) 34 days

Reduced

plasma

cholesterol,

triglycerides,

and fasting

glucose.[8][9]

BMS-303141

db/db mice

(model of

type 2

diabetes)

50 mg/kg/day
Intragastricall

y
30 days

Reduced

serum lipids

and renal

lipogenic

enzymes.

BMS-303141
Sepsis

mouse model
50 mg/kg

Intraperitonea

l injection

(single dose)

16 hours

post-LPS

Alleviated

endotoxemia-

induced

inflammation

and organ

injury.[10]

BMS-303141

HepG2

xenograft

nude mice

5 mg/kg/day Oral 8 days

Inhibited

tumor growth.

[11]

Bempedoic

Acid (ETC-

1002)

Ldlr-/- mice

on a high-fat,

high-

cholesterol

diet

3, 10, and 30

mg/kg/day
In diet (oral) 12 weeks

Attenuated

hypercholest

erolemia,

hypertriglycer

idemia, and

atheroscleros

is.[12]
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Signaling Pathway and Experimental Workflow
Diagrams
ATP-Citrate Lyase (ACLY) Signaling Pathway
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Preclinical Evaluation of an ACLY Inhibitor

1. Establish Mouse Model
(e.g., Diet-induced obesity, Cancer Xenograft)

2. Dose-Range Finding & MTD Studies
- Determine safe and tolerated dose range

3. Efficacy Study Design
- Randomize mice into groups (Vehicle, Inhibitor Doses)

- Define treatment schedule (e.g., daily, 5 days/week)
- Define study duration

4. Compound Administration
(e.g., Oral Gavage, IP Injection)

5. Monitoring & Data Collection
- Body weight, tumor volume, food intake

- Blood collection for PK and biomarker analysis

Treatment Period

6. Endpoint Analysis
- Harvest tissues
- Histopathology

- Biomarker analysis (e.g., lipid levels, gene expression)

7. Data Analysis & Interpretation

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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